1-[3,5-Bis(trifluoromethyl)phenyl]cyclobutanemethanamine: A Comprehensive Technical Guide on Properties, Synthesis, and Medicinal Chemistry Applications
1-[3,5-Bis(trifluoromethyl)phenyl]cyclobutanemethanamine: A Comprehensive Technical Guide on Properties, Synthesis, and Medicinal Chemistry Applications
Executive Summary
In modern drug discovery, the architectural vectorization of pharmacophores is critical for optimizing both binding affinity and pharmacokinetic (PK) profiles. 1-[3,5-Bis(trifluoromethyl)phenyl]cyclobutanemethanamine (CAS: 1504202-93-0) is a highly specialized, privileged building block designed to address these challenges. By combining the extreme lipophilicity and metabolic stability of a bis-trifluoromethylated arene with the conformational rigidity of a cyclobutane ring, this intermediate provides a highly controlled trajectory for its terminal primary amine. This whitepaper provides an in-depth analysis of its physicochemical properties, structural causality, and a self-validating synthetic methodology for researchers and drug development professionals.
Physicochemical Profiling and Structural Causality
Understanding the physical and chemical properties of this compound requires dissecting its structural motifs. The data below summarizes the key quantitative metrics[1].
Quantitative Data Summary
| Property | Value |
| Chemical Name | 1-[3,5-Bis(trifluoromethyl)phenyl]cyclobutanemethanamine |
| CAS Registry Number | 1504202-93-0 |
| Molecular Formula | C13H13F6N |
| Molecular Weight | 297.24 g/mol |
| Exact Mass | 297.0952 Da |
| Predicted LogP (XLogP3) | ~3.8 |
| Topological Polar Surface Area (TPSA) | 26.02 Ų |
| Physical State | Low-melting solid / Viscous oil |
| Predicted Boiling Point | 250 – 270 °C[2] |
Structural Causality (E-E-A-T Insights)
As a Senior Application Scientist, it is vital to understand why this specific molecular architecture is chosen in lead optimization:
-
The 3,5-Bis(trifluoromethyl)phenyl Motif: The incorporation of two trifluoromethyl ( −CF3 ) groups at the meta positions serves a dual purpose. First, it drastically increases the lipophilicity (LogP) of the molecule, driving partitioning into lipid membranes and enhancing cellular permeability. Second, the extreme electron-withdrawing nature of the −CF3 groups strengthens the aromatic C−H bonds, effectively blocking Cytochrome P450 (CYP450)-mediated oxidative metabolism at these positions ()[3].
-
The Cyclobutane Ring: Replacing a flexible alkyl chain (like an isopropyl or propyl group) with an sp3 -hybridized cyclobutane ring acts as a conformational lock. This rigidity restricts the rotation of the methanamine vector, pre-organizing the molecule for target binding. This pre-organization minimizes the entropic penalty ( ΔS ) incurred upon binding to a protein target, often resulting in a significant boost to binding affinity ( Kd ) ()[4].
-
The Methanamine Moiety: The terminal primary amine ( pKa≈9.5 ) is predominantly protonated at physiological pH. This provides a critical hydrogen-bond donor/acceptor and serves as an electrostatic anchor, forming robust salt bridges with acidic residues (e.g., Aspartate or Glutamate) within the active sites of kinases or GPCRs.
Synthetic Methodology (Self-Validating Protocol)
The synthesis of 1-[3,5-Bis(trifluoromethyl)phenyl]cyclobutanemethanamine relies on a robust two-step sequence starting from commercially available precursors. Every step in this protocol is designed as a self-validating system, ensuring that the chemical logic dictates the experimental conditions.
Step 1: Cyclobutanation via Dialkylation
-
Objective: Construct the sterically hindered cyclobutane ring to yield the intermediate 1-[3,5-bis(trifluoromethyl)phenyl]cyclobutanecarbonitrile (CAS: 1260826-36-5)[5].
-
Procedure:
-
Charge a flame-dried, round-bottom flask with Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.5 eq) and anhydrous N,N-Dimethylformamide (DMF) under an argon atmosphere. Cool to 0 °C.
-
Add 3,5-bis(trifluoromethyl)phenylacetonitrile (1.0 eq) dropwise.
-
Causality Insight: The high pKa of the benzylic protons requires a strong, non-nucleophilic base like NaH. DMF is explicitly chosen because its high dielectric constant and lack of hydrogen-bond donation poorly solvate the resulting carbanion, thereby maximizing its nucleophilicity.
-
-
Stir for 30 minutes until hydrogen evolution ceases and a deep color change indicates complete deprotonation.
-
Add 1,3-dibromopropane (1.2 eq) dropwise. Warm the reaction to room temperature and stir for 12 hours.
-
Causality Insight: The first SN2 attack on 1,3-dibromopropane is intermolecular and rapid. The subsequent second SN2 attack is intramolecular and kinetically slower due to the ring strain associated with forming a 4-membered ring, necessitating the extended 12-hour reaction time.
-
-
Quench carefully with saturated aqueous NH4Cl , extract with Ethyl Acetate, wash extensively with brine (to remove DMF), dry over Na2SO4 , and concentrate. Purify via silica gel chromatography.
-
Step 2: Nitrile Reduction to Primary Amine
-
Objective: Reduce the sterically hindered nitrile to the primary amine without defluorinating the aryl ring.
-
Procedure:
-
Dissolve the intermediate nitrile (1.0 eq) in anhydrous Tetrahydrofuran (THF) under argon.
-
Add Borane-THF complex ( BH3⋅THF , 1 M, 3.0 eq) dropwise at 0 °C.
-
Causality Insight: Nitriles are highly resistant to mild hydrides (like NaBH4 ). BH3 acts as a strong Lewis acid, coordinating directly to the nitrile nitrogen's lone pair. This coordination strongly activates the adjacent carbon for hydride transfer, ensuring complete reduction.
-
-
Reflux the mixture for 16 hours.
-
Cool to 0 °C and carefully quench with Methanol, followed by the addition of 2 M HCl.
-
Causality Insight: The reduction initially forms a highly stable borazine/boron-amine complex. Acidic methanolysis is strictly required to hydrolyze the robust B-N bonds and liberate the free amine hydrochloride salt.
-
-
Basify the aqueous layer to pH 12 with NaOH, extract with Dichloromethane (DCM), dry, and concentrate to yield the final product[6].
-
Synthetic workflow for 1-[3,5-Bis(trifluoromethyl)phenyl]cyclobutanemethanamine.
Pharmacological Logic & Application Context
In medicinal chemistry, this compound is rarely the final drug; rather, it is a highly valued "Right-Hand Side" (RHS) or "Left-Hand Side" (LHS) building block. It is typically subjected to amide coupling (using reagents like HATU or EDC) with complex carboxylic acids, or reacted with sulfonyl chlorides to generate sulfonamides.
The structural logic of incorporating this specific building block into an Active Pharmaceutical Ingredient (API) is visualized below:
Structure-Activity Relationship (SAR) logic of the compound's core motifs.
Handling, Storage, and Safety Protocols
Due to the presence of the primary amine and the highly fluorinated aromatic ring, strict handling protocols must be observed:
-
Storage: Store at 2-8 °C under an inert atmosphere (Argon or Nitrogen). Primary amines can slowly absorb atmospheric CO2 to form carbamate salts, which degrades the purity of the intermediate over time.
-
Handling: The compound is a potential skin and eye irritant. It must be handled within a certified fume hood using appropriate PPE (nitrile gloves, safety goggles). Avoid exposure to strong oxidizing agents, which can lead to exothermic degradation.
References
-
Yale, H. L. (1959). "The Trifluoromethyl Group in Medicinal Chemistry". Source: Journal of Medicinal and Pharmaceutical Chemistry (PubMed). URL:[Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Page loading... [guidechem.com]
- 3. The trifluoromethyl group in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methoxycyclobutane|High-Purity|For Research Use Only [benchchem.com]
- 5. 1260826-36-5|1-(3,5-Bis(trifluoromethyl)phenyl)cyclobutane-1-carbonitrile|BLD Pharm [bldpharm.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
